molecular formula C21H19N3O3S B11460901 2-methyl-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

2-methyl-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

Cat. No.: B11460901
M. Wt: 393.5 g/mol
InChI Key: MUPXAVJLZFFGOF-UHFFFAOYSA-N
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Description

2-methyl-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrimido[2,1-b][1,3]benzothiazole core, which is known for its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimido[2,1-b][1,3]benzothiazole core through the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2-methyl-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is unique due to its specific structural features, such as the presence of the propoxy group and the benzamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

2-methyl-N-(4-oxo-8-propoxypyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide

InChI

InChI=1S/C21H19N3O3S/c1-3-10-27-14-8-9-17-18(11-14)28-21-22-12-16(20(26)24(17)21)23-19(25)15-7-5-4-6-13(15)2/h4-9,11-12H,3,10H2,1-2H3,(H,23,25)

InChI Key

MUPXAVJLZFFGOF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)N3C(=O)C(=CN=C3S2)NC(=O)C4=CC=CC=C4C

Origin of Product

United States

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